3-Methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Synonyms

Canonical SMILES

Precursor for Fine Chemicals and Pharmaceuticals

m-Toluic acid acts as a starting material for the production of several fine chemicals and pharmaceuticals. These include:

- N,N-Dimethylformamide (DMF): A versatile solvent widely used in various research applications, including organic synthesis, polymer chemistry, and electrochemistry .

- Toluene Formyl Chloride: A key intermediate in the synthesis of pharmaceuticals and dyes .

- Toluene Nitrile: A valuable precursor for various organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals .

The specific reactions involved in these syntheses are beyond the scope of this response but can be found in dedicated scientific literature.

Research in Material Science

m-Toluic acid has been explored in the development of new materials with potential applications in various fields. These include:

- Metal-Organic Frameworks (MOFs): Researchers have investigated the use of m-Toluic acid as a linker molecule in the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis .

- Polyesters: m-Toluic acid can be incorporated into the synthesis of specific polyesters, potentially leading to materials with tailored properties for various applications .

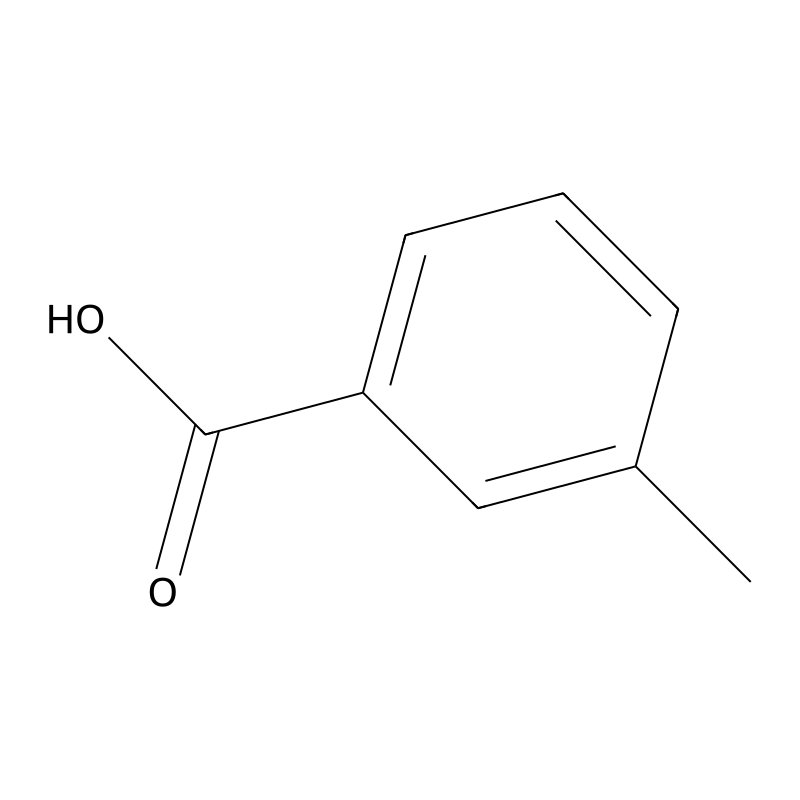

3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid with the molecular formula C₈H₈O₂. It features a methyl group attached to the benzene ring at the meta position relative to the carboxylic acid group. This compound is one of three isomers of toluic acid, the others being o-toluic acid and p-toluic acid. The chemical structure can be represented as follows:

- Chemical Structure: 3-Methylbenzoic Acid Structure

3-Methylbenzoic acid is characterized by its white crystalline appearance and has a melting point of approximately 108-111 °C and a boiling point of 263 °C . It is soluble in organic solvents but has limited solubility in water, with a pH value of around 3.4 in saturated aqueous solution .

- Oxidation: The methyl group can be oxidized to form additional carboxylic acids or ketones under strong oxidizing conditions.

- Esterification: Reacting with alcohols in the presence of an acid catalyst produces esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield toluene.

- Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, particularly when activated.

3-Methylbenzoic acid exhibits biological activity and has been identified as a human xenobiotic metabolite. This means it may play a role in metabolic processes involving foreign substances in the body . Its derivatives have been studied for potential pharmacological effects, including anti-inflammatory and analgesic properties.

The synthesis of 3-methylbenzoic acid can be achieved through several methods:

- Oxidation of m-xylene: This is a common laboratory method where m-xylene is oxidized using nitric acid or potassium permanganate to convert one of its methyl groups into a carboxylic acid group .

- Catalytic Oxidation: A more industrial approach involves the catalytic oxidation of m-xylene using air and cobalt cyclic acid as a catalyst at temperatures between 125-135 °C .

- Refluxing with Acid: Another method includes refluxing m-xylene with concentrated sulfuric acid followed by hydrolysis.

3-Methylbenzoic acid has various applications across different fields:

- Precursor for Insect Repellents: It is notably used as a precursor for the synthesis of DEET (N,N-diethyl-m-toluamide), a widely used insect repellent .

- Chemical Intermediate: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

- Research: It is utilized in chemical research for studying reaction mechanisms and properties of aromatic compounds.

Studies on the interactions of 3-methylbenzoic acid with biological systems have indicated its role as a metabolite, highlighting its potential effects on human health. Research has focused on its interactions with enzymes involved in drug metabolism, suggesting that it may influence the pharmacokinetics of other compounds when present .

3-Methylbenzoic acid shares structural similarities with other methylbenzoic acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| o-Toluic Acid | Isomer | Methyl group at ortho position |

| p-Toluic Acid | Isomer | Methyl group at para position |

| 4-Methylbenzoic Acid | Isomer | Similar structure but different position |

| Benzoic Acid | Parent Compound | Lacks methyl substituent |

While all these compounds are derivatives of benzoic acid, 3-methylbenzoic acid's unique meta positioning affects its chemical reactivity and biological interactions, differentiating it from its isomers and related compounds .

3-Methylbenzoic acid (C₈H₈O₂) is an aromatic carboxylic acid with a molecular weight of 136.15 g/mol. Also known by several synonyms including m-toluic acid, m-methylbenzoic acid, meta-toluic acid, and β-methylbenzoic acid, this compound is characterized by a benzene ring bearing a carboxyl group and a methyl substituent at position 3.

The structural features of 3-methylbenzoic acid include:

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

Boiling Point

Density

LogP

Melting Point

108.7 °C

UNII

Related CAS

68092-46-6 (zinc salt)

68092-47-7 (barium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 32 of 120 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 88 of 120 companies with hazard statement code(s):;

H302 (53.41%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (10.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (42.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (12.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.36e-04 mmHg

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Benzoic acid, 3-methyl-: ACTIVE